molecular formula C23H45NO3 B14741377 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate CAS No. 6288-31-9

1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate

Katalognummer: B14741377
CAS-Nummer: 6288-31-9
Molekulargewicht: 383.6 g/mol
InChI-Schlüssel: NPYDRNCLCMUULA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate is an organic compound with a complex structure, featuring a dibutylamino group, an oxopropan-2-yl group, and a dodecanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate typically involves the esterification of dodecanoic acid with 1-(dibutylamino)-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dibutylamino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are employed under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dibutylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes and influencing biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Diethylamino)-1-oxopropan-2-yl dodecanoate
  • 1-(Dipropylamino)-1-oxopropan-2-yl dodecanoate
  • 1-(Dibutylamino)-1-oxopropan-2-yl decanoate

Comparison: 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.

Eigenschaften

CAS-Nummer

6288-31-9

Molekularformel

C23H45NO3

Molekulargewicht

383.6 g/mol

IUPAC-Name

[1-(dibutylamino)-1-oxopropan-2-yl] dodecanoate

InChI

InChI=1S/C23H45NO3/c1-5-8-11-12-13-14-15-16-17-18-22(25)27-21(4)23(26)24(19-9-6-2)20-10-7-3/h21H,5-20H2,1-4H3

InChI-Schlüssel

NPYDRNCLCMUULA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)N(CCCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.